Oxazole, 2-[2-(1H-imidazol-2-yl)phenyl]-
Description
Significance of Imidazole- and Oxazole-Containing Scaffolds in Modern Chemistry
The imidazole (B134444) and oxazole (B20620) rings are five-membered aromatic heterocycles that are cornerstones of modern chemistry, particularly in medicinal and materials science. researchgate.netnih.govtandfonline.com Though structurally similar, the presence of two nitrogen atoms in imidazole versus one nitrogen and one oxygen in oxazole imparts distinct properties that chemists exploit for various applications.
Imidazole , a 1,3-diazole, is a uniquely important scaffold due to its electronic properties and biological prevalence. researchgate.net It is a key component of essential biomolecules like the amino acid histidine and histamine. nih.gov The imidazole ring possesses both a weakly acidic N-H proton and a basic sp2-hybridized nitrogen atom, allowing it to act as both a hydrogen bond donor and acceptor. This amphiprotic nature is crucial for many biological processes and makes imidazole derivatives highly effective as ligands for metal ions in enzymes and as active pharmaceutical ingredients. rsc.orgnih.gov Consequently, the imidazole moiety is a privileged structure in drug discovery, found in a wide array of therapeutic agents, including antifungal medications, anticancer agents, and anti-inflammatory drugs. nih.govresearchgate.net
Oxazole , a 1,3-oxazole, is another vital heterocyclic core. tandfonline.com While also aromatic, it is generally less basic than imidazole. run.edu.ng Oxazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.gov Beyond medicine, the oxazole ring is a valuable component in materials science. Its electron-deficient nature and rigid structure contribute to the development of fluorescent dyes, liquid crystals, and organic light-emitting diodes (OLEDs). researchgate.net The synthesis of substituted oxazoles is well-established, allowing for fine-tuning of their electronic and photophysical properties. nih.gov
The combination of these two scaffolds into a single molecule creates a bifunctional system with a rich chemical profile, promising applications in coordination chemistry, catalysis, and materials science.
| Property | Imidazole | Oxazole |
| Heteroatoms | Two Nitrogen atoms | One Nitrogen, one Oxygen atom |
| Basicity | More basic (pKa of conjugate acid ≈ 7) | Less basic (pKa of conjugate acid ≈ 0.8) |
| H-Bonding | Acts as both donor and acceptor | Primarily acts as an acceptor |
| Biological Role | Found in histidine, histamine, nucleic acids | Component of various natural products |
| Key Applications | Pharmaceuticals (antifungals, anticancer), Ligands | Pharmaceuticals, Fluorescent materials, Agrochemicals |
Structural Context of 2-[2-(1H-imidazol-2-yl)phenyl]oxazole in Donor Ligand Systems
The molecule Oxazole, 2-[2-(1H-imidazol-2-yl)phenyl]- is structurally designed to function as a sophisticated donor ligand in coordination chemistry. Its architecture, featuring two distinct azole rings connected by a phenyl bridge, allows it to coordinate with metal centers in various ways, making it a potentially valuable tool in catalysis and the design of functional metal complexes.
The key to its function lies in the concept of hemilability , where a ligand has two or more donor sites with different coordination strengths. run.edu.ng In this molecule, the imidazole ring is a significantly stronger Lewis base and a better metal coordinator than the oxazole ring. run.edu.ngresearchgate.net This electronic disparity is a defining feature. The imidazole nitrogen can form a strong, stable bond with a metal center, while the weaker-donating oxazole nitrogen can coordinate more loosely. This allows the oxazole to potentially dissociate and re-associate, opening up a coordination site on the metal for a substrate to bind during a catalytic cycle.
The phenyl group acts as a rigid spacer, holding the two heterocyclic rings in a specific spatial orientation. This pre-organization influences the "bite angle" and chelation properties of the ligand. Depending on the metal ion and reaction conditions, the ligand could act as:
A bidentate N,N'-donor, forming a chelate ring with a metal center.
A monodentate donor, coordinating primarily through the more basic imidazole nitrogen. researchgate.net
A bridging ligand, linking two different metal centers.
Studies on analogous systems, such as 2-(1H-imidazol-2-yl)pyridines and 2-(oxazol-2-yl)pyridines, have confirmed that oxazoles are weaker donors than imidazoles. run.edu.ngresearchgate.net This difference in donor strength is fundamental to the ligand's potential hemilabile behavior, which is a highly sought-after characteristic for designing efficient catalysts. researchgate.net
Research Trajectories and Academic Relevance
While direct research on Oxazole, 2-[2-(1H-imidazol-2-yl)phenyl]- is not extensively documented, the academic relevance and research trajectories can be inferred from studies on structurally related compounds. The primary areas of interest for such molecules are in catalysis, fluorescent sensing, and materials science.
Catalysis: Ligands with hemilabile properties are of great interest for homogeneous catalysis. Palladium complexes bearing similar imidazole- and oxazole-containing ligands have been investigated as pre-catalysts for Suzuki-Miyaura cross-coupling reactions, a vital transformation in organic synthesis. researchgate.net The ability of the ligand to stabilize the metal center while also allowing for substrate access is key to its catalytic activity.
Fluorescent Sensing and Materials: The conjugated π-system spanning the imidazole, phenyl, and oxazole rings suggests potential for interesting photophysical properties. Imidazole and oxazole derivatives are known to be components of fluorescent molecules. researchgate.netglobethesis.com Research on related 2-(1H-imidazol-2-yl)phenol systems shows that they can act as fluorescent chemosensors for metal ions like Zn²⁺, Cd²⁺, and Cr³⁺. researchgate.netacs.org The coordination of a metal ion to the ligand can significantly alter its fluorescence emission (either quenching or enhancement), providing a mechanism for detection. acs.org Furthermore, imidazole-based compounds are explored for their electroluminescent properties and potential use in OLEDs. globethesis.com The oxazole derivatives often exhibit higher photoluminescence efficiencies than their imidazole counterparts, suggesting that a hybrid system could offer tunable optical properties. researchgate.net
The academic relevance of Oxazole, 2-[2-(1H-imidazol-2-yl)phenyl]- lies in its potential to combine the robust coordination ability of imidazole with the unique electronic and photophysical characteristics of oxazole. Future research will likely focus on the synthesis of this molecule and its metal complexes, followed by the systematic evaluation of their catalytic efficacy and luminescent properties.
| Research Area | Potential Application of 2-[2-(1H-imidazol-2-yl)phenyl]oxazole | Rationale based on Analogous Compounds |
| Homogeneous Catalysis | Pre-catalyst for cross-coupling reactions (e.g., Suzuki-Miyaura) | Hemilabile nature due to different donor strengths of imidazole and oxazole rings. run.edu.ngresearchgate.net |
| Fluorescent Sensing | Chemosensor for detecting specific metal ions. | Metal coordination can modulate the fluorescence quantum yield of the conjugated system. researchgate.netacs.org |
| Materials Science | Component in Organic Light-Emitting Diodes (OLEDs). | Imidazole and oxazole derivatives are known to possess electroluminescent properties. researchgate.netglobethesis.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
824394-96-9 |
|---|---|
Molecular Formula |
C12H9N3O |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
2-[2-(1H-imidazol-2-yl)phenyl]-1,3-oxazole |
InChI |
InChI=1S/C12H9N3O/c1-2-4-10(12-15-7-8-16-12)9(3-1)11-13-5-6-14-11/h1-8H,(H,13,14) |
InChI Key |
BGUJZXZKHZVHHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=CN2)C3=NC=CO3 |
Origin of Product |
United States |
Electronic Structure and Computational Investigations of 2 2 1h Imidazol 2 Yl Phenyl Oxazole
Density Functional Theory (DFT) Studies on Electronic Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and associated properties. nih.gov By approximating the electron density, DFT methods can determine optimized geometries, molecular orbital energies, and various reactivity descriptors. irjweb.com For a system like 2-[2-(1H-imidazol-2-yl)phenyl]oxazole, DFT calculations are crucial for understanding the electronic interplay between the imidazole (B134444), phenyl, and oxazole (B20620) rings.
Frontier Molecular Orbital (FMO) theory is a key framework for predicting the reactivity and electronic behavior of molecules. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. nih.gov
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.comnih.gov Conversely, a small gap indicates that the molecule is more reactive and can be more easily polarized. nih.gov
In the case of 2-[2-(1H-imidazol-2-yl)phenyl]oxazole, the electron density of the HOMO is expected to be distributed across the more electron-rich portions of the molecule, likely the imidazole and phenyl rings. The LUMO's density would be concentrated on the more electron-accepting regions. DFT calculations on analogous compounds, such as 2-Phenyl-1H-Imidazole and other benzimidazole (B57391) derivatives, show HOMO-LUMO gaps typically ranging from approximately 2.2 eV to over 4.5 eV, depending on the specific structure and substituents. irjweb.comresearchgate.net This suggests that the title compound is a kinetically stable molecule.
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference Compound Type |
|---|---|---|---|---|
| 2-Phenyl-1H-Imidazole | - | - | 2.22 | Direct Analog |
| N-((1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine | -6.29 | -1.81 | 4.48 | Imidazole Derivative |
| Sophoricoside | -6.53 | -2.05 | 4.48 | Natural Product for Comparison |
| Taiwanhomoflavone B | -5.71 | -2.11 | 3.60 | Natural Product for Comparison |
The distribution of electron density in a molecule determines its polarity, which is quantified by the dipole moment (µ). In 2-[2-(1H-imidazol-2-yl)phenyl]oxazole, the presence of heteroatoms (nitrogen and oxygen) with differing electronegativities leads to an uneven charge distribution and a permanent dipole moment. DFT calculations are highly effective for predicting the magnitude and direction of this moment.
The imidazole and oxazole rings both contain nitrogen atoms with lone pairs of electrons, allowing them to act as Lewis bases or electron donors. However, their donor strengths differ significantly. Imidazole is generally considered a stronger Lewis base than oxazole. ksu.edu.saresearchgate.net This is because the nitrogen atom in oxazole is adjacent to the highly electronegative oxygen atom, which withdraws electron density and reduces the availability of the nitrogen's lone pair for donation. researchgate.net
In contrast, the imidazole ring contains two nitrogen atoms: a "pyrrole-like" nitrogen (part of the aromatic sextet) and a "pyridine-like" nitrogen whose lone pair is available for protonation or coordination to metal centers. ksu.edu.sa This makes the imidazole moiety a more effective electron donor. quora.comrsc.org Computational studies confirm this trend, showing higher proton affinities and stronger binding energies for imidazole compared to oxazole in coordination complexes.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
To understand how a molecule interacts with light, it is necessary to study its electronically excited states. Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for this purpose, as it can predict electronic absorption spectra (like UV-Vis) with reasonable accuracy. rsc.orgchemrxiv.org
TD-DFT calculations determine the energies of vertical electronic transitions from the ground state to various excited states and their corresponding oscillator strengths, which relate to the intensity of absorption peaks. researchgate.net For an aromatic system like 2-[2-(1H-imidazol-2-yl)phenyl]oxazole, the primary electronic transitions in the UV-Vis region are expected to be π → π* transitions, involving the promotion of an electron from a bonding π-orbital to an antibonding π*-orbital distributed across the conjugated system. Studies on related molecules like 2-(2'-hydroxyphenyl)benzoxazole and various phenylimidazoles confirm that TD-DFT can successfully reproduce and assign the key absorption bands observed experimentally. researchgate.netnih.govnih.gov
Molecular Dynamics (MD) Simulations for Conformational Analysis
The biological and material properties of a molecule are heavily dependent on its three-dimensional shape and flexibility. Molecular Dynamics (MD) simulations are a computational technique used to study the conformational landscape of a molecule by simulating the movements of its atoms over time. tandfonline.comacs.org
For 2-[2-(1H-imidazol-2-yl)phenyl]oxazole, the key sources of conformational flexibility are the single bonds connecting the central phenyl ring to the imidazole and oxazole rings. Rotation around these bonds can lead to various conformers with different spatial arrangements and energies. MD simulations can explore these different conformations, identify the most stable (lowest energy) structures, and determine the energy barriers for rotation between them. onsager.cn Such simulations, often performed in a simulated solvent environment, provide a dynamic picture of the molecule's preferred shapes and how it might interact with other molecules or biological targets. tandfonline.com
Advanced Quantum Chemical Descriptors and Reactivity Indices
Beyond the HOMO-LUMO gap, DFT calculations can provide a suite of quantum chemical descriptors that quantify a molecule's reactivity. rasayanjournal.co.in These indices are derived from the conceptual DFT framework and offer a more nuanced understanding of chemical behavior. irjweb.com
Key descriptors include:
Chemical Potential (μ): Represents the tendency of electrons to escape from a system. It is related to electronegativity. irjweb.com
Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." irjweb.commdpi.com
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as an electrophile. irjweb.com
By calculating these parameters for analogous compounds, one can predict the general reactivity profile of 2-[2-(1H-imidazol-2-yl)phenyl]oxazole. For instance, calculations on various imidazole and benzimidazole derivatives show a wide range of values, reflecting how structural modifications can tune the molecule's reactivity. researchgate.netresearchgate.netresearchgate.net
| Compound Type | Chemical Hardness (η) (eV) | Chemical Potential (μ) (eV) | Electrophilicity Index (ω) (eV) |
|---|---|---|---|
| Triazine-Imidazole Derivative | 2.24 | -4.05 | 3.66 |
| General Imidazole Derivatives | Variable | Variable | Variable |
| p-Aminophenyl Tetrathiafulvalenes | 1.5 - 1.8 | -3.1 to -3.4 | 3.1 - 3.8 |
Coordination Chemistry and Metal Complexation of 2 2 1h Imidazol 2 Yl Phenyl Oxazole
Ligand Design Principles and Coordination Modes
The design of 2-[2-(1H-imidazol-2-yl)phenyl]oxazole as a ligand is predicated on the strategic combination of two distinct heterocyclic donor groups, imidazole (B134444) and oxazole (B20620), linked by a phenyl backbone. This architecture results in a bidentate, chelating ligand capable of coordinating to a metal center through two nitrogen atoms, one from each heterocyclic ring.
Key design principles inherent to this structure include:
Donor Atom Selection: The ligand features an imidazole ring, which is known to be an effective σ-donor, and an oxazole ring. Comparative studies on related ligand systems, such as 2-(1H-imidazol-2-yl)pyridine and 2-(oxazol-2-yl)pyridine, have established that oxazole moieties are significantly poorer electron donors (i.e., weaker Lewis bases) than their imidazole counterparts. researchgate.netrun.edu.ng This disparity in donor strength is a critical feature, influencing the stability and reactivity of the resulting metal complexes.
Chelation: The two donor nitrogens are positioned to form a stable five- or six-membered chelate ring upon coordination with a metal ion. Chelation significantly enhances the thermodynamic stability of the complex compared to coordination with analogous monodentate ligands, an effect known as the chelate effect.
Structural Rigidity: The phenyl group acts as a rigid spacer between the imidazole and oxazole rings. This rigidity dictates the "bite angle" of the ligand—the angle between the two donor nitrogen atoms and the metal center—which in turn influences the preferred coordination geometry of the metal complex.
The primary coordination mode anticipated for this ligand is as a neutral bidentate N,N'-donor, binding through the pyridine-type nitrogen of the imidazole ring and the nitrogen atom of the oxazole ring.
Formation of Metal-Ligand Complexes with Transition Metal Ions
The electron-rich nitrogen atoms in the imidazole and oxazole rings allow 2-[2-(1H-imidazol-2-yl)phenyl]oxazole to form stable complexes with a wide array of transition metal ions. The formation of these complexes typically involves the reaction of the ligand with a metal salt in a suitable solvent.
Zinc(II) Complexes and Structural Characterization
While direct structural data for a Zn(II) complex of 2-[2-(1H-imidazol-2-yl)phenyl]oxazole is unavailable, studies on analogous ligands provide valuable insights. For instance, Zn(II) complexes with 2-(1H-imidazol-2-yl)phenol derivatives have been synthesized and structurally characterized. researchgate.netnih.govbohrium.com These complexes commonly feature two bidentate ligands coordinating to one Zn(II) center, resulting in a neutral complex with a distorted tetrahedral geometry. researchgate.net Similarly, a Zn(II) complex with a 5-chloro-2-methylbenzoxazole (B95198) ligand also adopts a distorted tetrahedral geometry. nih.gov
Based on these analogues, a hypothetical bis-ligand complex of 2-[2-(1H-imidazol-2-yl)phenyl]oxazole with Zn(II), formulated as [Zn(L)₂]²⁺, would likely exhibit the structural characteristics detailed in the table below.
| Property | Predicted Characteristic | Basis from Analogue Systems |
|---|---|---|
| Coordination Number | 4 | Common for Zn(II) with bidentate ligands. researchgate.netnih.gov |
| Geometry | Distorted Tetrahedral | Observed in Zn(II) complexes with related imidazole-phenol and benzoxazole (B165842) ligands. researchgate.netnih.govmdpi.com |
| Stoichiometry (Ligand:Metal) | 2:1 | Typical for forming neutral or charged four-coordinate complexes. nih.govbohrium.com |
| Characterization Methods | Single-Crystal X-ray Diffraction, NMR Spectroscopy, Elemental Analysis | Standard techniques for confirming molecular structure and composition. nih.gov |
Palladium(II) and Nickel(II) Complexes and Hemilability Considerations
The coordination of ligands containing dissimilar donor groups, such as 2-[2-(1H-imidazol-2-yl)phenyl]oxazole, to metals like Palladium(II) and Nickel(II) introduces the concept of hemilability. A hemilabile ligand is one that can reversibly detach one of its donor arms from the metal center, creating a vacant coordination site that can facilitate catalytic processes.
In this ligand, the significantly weaker donor strength of the oxazole nitrogen compared to the imidazole nitrogen makes the M-N(oxazole) bond the probable labile component. researchgate.netrun.edu.ng Upon coordination, the imidazole ring would form a strong, anchoring bond, while the oxazole ring could dissociate and re-associate in solution.
Studies on Pd(II) and Ni(II) complexes with 2-(1H-imidazol-2-yl)pyridine and 2-(oxazol-2-yl)pyridine ligands have provided direct evidence for this behavior, showing that the azole ring's donor strength can be tuned by substituents, and that oxazoles are consistently weaker donors than imidazoles. run.edu.ng This property is crucial in catalytic applications where transient coordination sites are required.
Other Transition Metal Ion Interactions (e.g., Cu(II), Co(II), Co(III))
The ligand is expected to form complexes with other first-row transition metals like copper and cobalt. The specific geometry of these complexes is highly dependent on the metal ion's d-electron configuration and coordination preferences.
Copper(II): Cu(II) complexes are known for their structural diversity. With bidentate N-donor ligands, Cu(II) can form square planar or distorted octahedral complexes. Research on Cu(II) complexes with imidazole derivatives often shows distorted octahedral geometries. nih.gov
Cobalt(II)/Cobalt(III): Co(II) (d⁷) typically favors tetrahedral or octahedral geometries. For example, mononuclear Co(II) complexes with related 2-(imidazol-2-yl)phenol ligands adopt a distorted tetrahedral geometry. researchgate.net Co(III) (d⁶) almost exclusively forms octahedral complexes.
| Metal Ion | Common Coordination Number | Typical Geometry | Reference Analogue |
|---|---|---|---|
| Cu(II) | 4 or 6 | Square Planar or Distorted Octahedral | Imidazole-containing complexes. nih.gov |
| Co(II) | 4 or 6 | Tetrahedral or Octahedral | 2-(Imidazol-2-yl)phenol complexes. researchgate.net |
| Co(III) | 6 | Octahedral | General coordination chemistry principles. |
| Pd(II) | 4 | Square Planar | General for d⁸ metals. researchgate.net |
| Ni(II) | 4 or 6 | Square Planar or Octahedral | General for d⁸ metals. jocpr.com |
Influence of Ligand Architecture on Coordination Geometry
The architecture of the 2-[2-(1H-imidazol-2-yl)phenyl]oxazole ligand itself plays a determinative role in the resulting geometry of its metal complexes. The rigid phenyl linker enforces a specific spatial relationship and bite angle between the coordinating nitrogen atoms. This constrained bite angle may favor certain geometries over others or induce distortion from ideal geometries (e.g., from a perfect tetrahedron or octahedron).
For instance, if the natural bite angle of the ligand is close to 90°, it will readily form square planar (for d⁸ metals like Pd(II)) or octahedral complexes. If the bite angle is larger, closer to the ~109.5° of a tetrahedron, it may favor tetrahedral geometries, particularly with ions like Zn(II) or Co(II). The steric interactions between two or more coordinated ligands will also influence the final structure, as seen in the distorted tetrahedral arrangement of [Zn(L)₂]-type complexes of similar ligands. nih.gov
Electronic Properties of Metal Complexes and Metal-Ligand Charge Transfer (MLCT)
Metal complexes of ligands containing π-conjugated systems, such as imidazole and oxazole rings, often exhibit interesting electronic properties, including metal-to-ligand charge transfer (MLCT) transitions. These transitions involve the excitation of an electron from a metal-based d-orbital to a ligand-based π* anti-bonding orbital.
MLCT is particularly prominent in complexes with:
Electron-rich metals in low oxidation states (e.g., Cu(I), Ru(II)).
Ligands possessing low-lying π* orbitals.
For complexes of 2-[2-(1H-imidazol-2-yl)phenyl]oxazole, MLCT bands would likely appear in the visible region of the electronic spectrum. Studies on Cu(II) complexes with related aryl-imidazo-phenanthroline ligands have shown that the formation of pseudo-tetrahedral complexes can lead to intense MLCT bands. rsc.org The energy and intensity of these bands are sensitive to the metal ion, the solvent, and the coordination geometry. rsc.org Such charge-transfer properties are fundamental to applications in photocatalysis, sensing, and molecular electronics.
| Factor | Influence on MLCT | Rationale |
|---|---|---|
| Metal Ion | Determines energy of the donor d-orbital. | More easily oxidized metals (lower electronegativity) have higher energy d-orbitals, leading to lower energy MLCT bands. |
| Ligand π* Orbitals | Determines energy of the acceptor orbital. | Electron-withdrawing groups on the ligand lower the π* orbital energy, red-shifting the MLCT band. |
| Coordination Geometry | Affects the splitting and energy of metal d-orbitals. | Distortions from ideal geometries can alter orbital overlap and transition probabilities. rsc.org |
| Solvent Polarity | Can stabilize the charge-separated excited state. | Polar solvents can cause shifts in the absorption maximum of the MLCT band. |
Photophysical Properties and Optical Behavior of 2 2 1h Imidazol 2 Yl Phenyl Oxazole
Absorption and Emission Spectroscopy
The electronic absorption and emission spectra of molecules like 2-[2-(1H-imidazol-2-yl)phenyl]oxazole are dictated by the π-conjugated system formed by the interconnected aromatic rings. The specific wavelengths of absorption and emission are influenced by the molecular structure, substituents, and the surrounding environment.
The ultraviolet-visible (UV-Vis) absorption spectra of compounds containing phenyl-imidazole and phenyl-oxazole linkages are typically characterized by intense absorption bands in the UV region, corresponding to π→π* electronic transitions within the aromatic system. semanticscholar.org For instance, a structurally related compound, 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol, exhibits absorption peaks at 340 nm and 406 nm in DMF solution. semanticscholar.org In another study on 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives, the characteristic absorption bands of the anthracene (B1667546) moiety were observed between 350–390 nm. nih.gov The absorption profile of 2-[2-(1H-imidazol-2-yl)phenyl]oxazole is expected to arise from similar π→π* transitions, with the exact position of the absorption maximum (λ_abs_) depending on the extent of conjugation and the solvent environment. Theoretical studies on related benzazole derivatives help in assigning these transitions. ias.ac.in
Upon excitation, many imidazole (B134444) and oxazole (B20620) derivatives exhibit strong fluorescence. nih.govresearchgate.net The emission wavelength (λ_em_) is typically longer than the absorption wavelength, a phenomenon known as the Stokes shift. The luminescence properties are highly dependent on the molecular structure and the surrounding medium. For example, a series of π-extended 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives display emission maxima ranging from 469 to 522 nm in dichloromethane. nih.gov Similarly, benzoxazolyl-imidazole conjugates have been synthesized and shown to have tunable emission properties. rsc.orgrsc.org The fluorescence of these systems can be influenced by the relative orientation of the heterocyclic rings; twisted conformations can sometimes lead to aggregation-induced emission (AIE) characteristics. rsc.org The emission from 2-[2-(1H-imidazol-2-yl)phenyl]oxazole is anticipated to be in the blue-to-green region of the spectrum, consistent with related fluorophores.
| Compound Analogue | λ_abs (nm) | λ_em_ (nm) | Solvent |
| 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol semanticscholar.org | 406 | - | DMF |
| 2-(Anthracen-9-yl)-4,5-diphenyl-1H-imidazole nih.gov | 370 | 494 | CH₂Cl₂ |
| 2-(2-hydroxyaryl)-1H-benzimidazole derivative semanticscholar.org | ~350 | ~540 | Methanol |
Quantum Yields and Stokes Shifts
The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (Φ_F_), which is the ratio of photons emitted to photons absorbed. nih.gov Imidazole-based fluorophores can exhibit very high quantum yields, with some 1,4-phenylene-spaced bis-imidazoles reaching values up to 0.90. nih.gov Oxazole derivatives are also known to be highly fluorescent. researchgate.net For example, certain 2,5-diaryloxazoles are recognized as efficient fluorophores. researchgate.net In a comparative study, oxazole derivatives displayed higher photoluminescence efficiencies than their imidazole analogues. researchgate.net
The Stokes shift, the difference in energy between the absorption and emission maxima, is a critical parameter for fluorescent probes as a large shift minimizes self-absorption. Molecules that undergo significant structural rearrangement or intramolecular processes like ESIPT in the excited state typically exhibit large Stokes shifts. bwise.krnih.gov For instance, some imidazole dyes show remarkable Stokes shifts of 272 and 280 nm, attributed to geometric changes in the excited state via phototautomerism. researchgate.net
| Compound Type / Analogue | Quantum Yield (Φ_F) | Stokes Shift (cm⁻¹) | Notes |
| 1,4-Phenylene-spaced bis-imidazoles nih.gov | Up to 0.90 | Large | High efficiency fluorophores. |
| Imidazole Dyes researchgate.net | 0.21 - 0.26 | > 270 nm (~13000 cm⁻¹) | Attributed to excited state geometric changes. |
| 2-(Phenanthro[9,10-d]oxazol-2-yl)pyridine researchgate.net | Approaching 1.0 | - | In non-polar solvents. |
| 2-(2'-hydroxyphenyl)benzazoles ias.ac.in | Variable, often low for tautomer | Large | Emission from ESIPT tautomer. |
Excited State Intramolecular Proton Transfer (ESIPT) Phenomena
ESIPT is a photophysical process where a proton is transferred within a molecule in its excited state. bwise.kr This phenomenon is common in molecules containing both a proton donor (like a hydroxyl or amine group) and a proton acceptor (like an imine nitrogen) in close proximity, forming a pre-existing intramolecular hydrogen bond. nih.govresearchgate.net Upon photoexcitation, the acidity of the donor and basicity of the acceptor increase, facilitating an ultrafast proton transfer to form an excited keto-tautomer, which then relaxes to the ground state via fluorescence, typically with a very large Stokes shift. semanticscholar.orgbwise.kr
While many ESIPT systems are based on a hydroxyl group as the proton donor, theoretical studies have shown that the N-H group of an imidazole ring can also serve as the proton donor. mdpi.com In the case of 2-[2-(1H-imidazol-2-yl)phenyl]oxazole, an intramolecular hydrogen bond can form between the N-H of the imidazole ring and a nitrogen or oxygen atom of the oxazole ring. Density Functional Theory (DFT) calculations on similar systems confirm that this intramolecular hydrogen bond is strengthened in the excited state, creating an energetically favorable pathway for proton transfer. mdpi.com This process would convert the initial "enol" form to a "keto" tautomer in the excited state, leading to the characteristic dual or large Stokes-shifted emission. nih.govmdpi.com
Solvatochromism and Environmental Sensitivity of Photoluminescence
Solvatochromism is the change in the color of a substance (and thus its absorption or emission spectrum) when it is dissolved in different solvents. researchgate.net This phenomenon is particularly pronounced in molecules where the ground state and excited state have different dipole moments. For fluorophores like 2-[2-(1H-imidazol-2-yl)phenyl]oxazole, the emission spectrum is often sensitive to solvent polarity. nih.gov
In many imidazole derivatives, a positive solvatochromism is observed, meaning the emission wavelength shows a bathochromic (red) shift as the solvent polarity increases. nih.govrsc.org This is typically due to the stabilization of a more polar excited state, such as an intramolecular charge-transfer (ICT) state, by polar solvent molecules. nih.gov The sensitivity of these compounds also extends to pH. The imidazole ring contains both an acidic N-H proton and a basic imine-like nitrogen, making its absorption and emission properties dependent on the acidity or basicity of the environment. nih.gov For example, a triphenylimidazole-phenylacrylonitrile derivative shows reversible shifts in its emission wavelength when the pH is varied with acid or base. nih.govrsc.org
| Solvent | Emission λ_max (nm) of (Z)-3-(4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl)-2-phenylacrylonitrile nih.gov |
| Toluene | 509 |
| Dichloromethane | 525 |
| Acetone | 542 |
| Acetonitrile | 549 |
| Methanol | 575 |
Photoreactivity and Photostability
The utility of a fluorophore is often dependent on its photostability, or its resistance to photochemical degradation upon exposure to light. While many heterocyclic fluorophores are robust, some can undergo photoreactions that lead to a loss of fluorescence (photobleaching). The photoreactivity of 2-[2-(1H-imidazol-2-yl)phenyl]oxazole is not extensively documented, but studies on related compounds provide insight into potential degradation pathways.
For example, the related compound 2-phenylbenzimidazole (B57529) and its sulfonic acid derivative (PBSA), a UVB sunscreen agent, are known to be photochemically active. nih.gov Upon UVB irradiation, these molecules can populate a triplet excited state. nih.gov This triplet state can then participate in photochemical reactions, such as generating reactive oxygen species (ROS) like singlet oxygen and superoxide (B77818) radicals, through both Type-I (electron transfer) and Type-II (energy transfer) mechanisms. nih.gov The generation of these reactive species can lead to photodegradation of the fluorophore itself or damage to nearby molecules. While ESIPT can sometimes provide a rapid, non-destructive de-excitation pathway that enhances photostability, other competing photochemical processes can limit the long-term performance of the fluorophore. ias.ac.in
Reactivity and Organic Transformations of the 2 2 1h Imidazol 2 Yl Phenyl Oxazole Scaffold
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) on the 2-[2-(1H-imidazol-2-yl)phenyl]oxazole scaffold will primarily occur on the central phenyl ring. The rate and regioselectivity of these reactions are governed by the electronic influence of the two heterocyclic substituents: the 2-oxazolyl group and the 2-(1H-imidazol-yl) group. wikipedia.orglkouniv.ac.in
Generally, five-membered heterocyclic rings like imidazole (B134444) are electron-rich and act as activating groups in EAS, directing incoming electrophiles to the ortho and para positions. pearson.comglobalresearchonline.net Conversely, the oxazole (B20620) ring is considered an electron-deficient system, which deactivates the phenyl ring towards electrophilic attack. researchgate.net
The substitution pattern is predicted by considering the combined directing effects and steric hindrance. The positions on the phenyl ring are numbered relative to the oxazole substituent (C1).
Predicted Regioselectivity for Electrophilic Aromatic Substitution:
| Position | Activating/Deactivating Influence | Steric Hindrance | Predicted Reactivity |
| C3 | Ortho to Imidazole (activating), Meta to Oxazole (deactivating) | High (between two bulky groups) | Low |
| C4 | Meta to Imidazole (deactivating), Para to Oxazole (deactivating) | Moderate | Moderate |
| C5 | Para to Imidazole (activating), Meta to Oxazole (deactivating) | Low | High |
| C6 | Ortho to Oxazole (deactivating) | High | Low |
Therefore, electrophilic substitution is most likely to occur at the C5 position, which is para to the activating imidazole group and experiences the least steric hindrance. Common EAS reactions like nitration, halogenation, and Friedel-Crafts acylation would be expected to yield the C5-substituted product predominantly. lkouniv.ac.inmasterorganicchemistry.com
Nucleophilic Substitution Reactions on the Oxazole Ring
Nucleophilic substitution reactions on the oxazole ring are generally infrequent and often require the presence of a good leaving group. semanticscholar.orgpharmaguideline.com The most common site for nucleophilic attack on an oxazole ring is the C2 position, which is the most electron-deficient. pharmaguideline.com
In the 2-[2-(1H-imidazol-2-yl)phenyl]oxazole scaffold, the C2 position of the oxazole ring is bonded to the phenyl linker. This C-C bond is strong and the phenyl group is not a viable leaving group under typical nucleophilic substitution conditions. Therefore, direct SNAr-type substitution at the C2 position is not anticipated.
However, strong nucleophiles might induce ring-opening of the oxazole. semanticscholar.orgpharmaguideline.com This process often involves nucleophilic attack at the C2 position, leading to cleavage of the O1-C2 bond. Such reactions can lead to the formation of other heterocyclic systems or open-chain products. For instance, treatment with ammonia (B1221849) or formamide (B127407) can sometimes convert oxazoles into imidazoles. pharmaguideline.com The specific outcome would be highly dependent on the reaction conditions and the nature of the nucleophile.
Cycloaddition Reactions (e.g., Diels-Alder)
The oxazole ring can function as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orgresearchgate.net This reactivity is a key method for the synthesis of substituted pyridines, as the initial cycloadduct often undergoes a retro-Diels-Alder reaction to lose a molecule (e.g., water or an alcohol) and aromatize. pharmaguideline.com
The reactivity of the oxazole as a diene is influenced by its substituents. Electron-donating groups on the oxazole ring can facilitate the reaction with dienophiles. pharmaguideline.com In the case of 2-[2-(1H-imidazol-2-yl)phenyl]oxazole, the C2 position is substituted with the bulky phenyl-imidazole group. This large substituent is likely to impose significant steric hindrance, potentially impeding the approach of a dienophile and thus reducing the rate of the Diels-Alder reaction compared to less substituted oxazoles. researchgate.net
Despite the potential steric hindrance, if a reaction with a reactive dienophile (e.g., maleic anhydride, dimethyl acetylenedicarboxylate) were to occur, it would lead to a complex bicyclic intermediate that could subsequently rearrange to form a highly substituted pyridine (B92270) derivative. The reaction's feasibility would likely require high temperatures or the use of Lewis acid catalysis to activate the oxazole ring. nih.govacs.org
Redox Chemistry of the Imidazole and Oxazole Moieties
The imidazole and oxazole rings possess different susceptibilities to oxidation and reduction.
Oxidation: The imidazole ring is generally resistant to oxidation but can be degraded by strong oxidizing agents like perbenzoic acid or hydrogen peroxide. slideshare.netpharmaguideline.com Studies have shown that the imidazole ring can be oxidized by hydroxyl radicals, which are highly reactive species. nih.govrsc.orgacs.org The reaction is initiated by the addition of the radical to the C2 position of the imidazole ring. nih.gov
The oxazole ring is more readily oxidized. pharmaguideline.com Oxidizing agents such as potassium permanganate (B83412) or ozone can lead to the cleavage of the ring. pharmaguideline.com
For the 2-[2-(1H-imidazol-2-yl)phenyl]oxazole molecule, selective oxidation would be challenging. Harsh conditions would likely lead to the degradation of both rings, while milder conditions might preferentially attack the more susceptible oxazole ring.
Reduction: The imidazole ring is generally stable towards reduction. In contrast, the oxazole ring can be reduced, often leading to ring-opening or the formation of oxazolines (dihydrooxazoles). semanticscholar.orgtandfonline.com Catalytic hydrogenation or reduction with reagents like nickel-aluminum alloy in aqueous base can cleave the oxazole ring. semanticscholar.org Dissolving metal reductions (e.g., Na in liquid ammonia) can also be employed to reduce heterocyclic systems. wordpress.com Given the relative stability, it is predicted that reduction of the scaffold would primarily affect the oxazole moiety before the imidazole or phenyl rings under non-forcing conditions.
Functional Group Interconversions on the Phenyl Linker
The phenyl linker serves as a scaffold upon which various functional groups can be introduced and interconverted, providing a powerful avenue for structural modification. ub.edu Following the electrophilic aromatic substitution reactions described in section 6.1, a wide range of standard organic transformations can be performed.
For example, a nitro group (–NO₂) introduced at the C5 position can be readily reduced to an amino group (–NH₂) using various methods, such as catalytic hydrogenation (H₂/Pd/C) or metal-acid combinations (e.g., SnCl₂/HCl).
The resulting amino group is a versatile functional handle. It can be:
Diazotized: Reacted with nitrous acid (HNO₂) to form a diazonium salt (–N₂⁺). This intermediate is highly useful and can be subsequently replaced by a variety of substituents (–H, –OH, –F, –Cl, –Br, –I, –CN) through Sandmeyer or related reactions.
Acylated: Reacted with acyl chlorides or anhydrides to form amides (–NHCOR).
Alkylated: Reacted with alkyl halides to form secondary or tertiary amines.
If a halogen atom is introduced onto the phenyl ring, it can participate in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. frontiersin.orgresearchgate.net These reactions are fundamental to the synthesis of complex biaryl and heteroaryl structures. sci-hub.stacs.org
Table of Potential Functional Group Interconversions on the Phenyl Ring:
| Initial Group (at C5) | Reagent(s) | Product Group | Reaction Type |
| –NO₂ | H₂, Pd/C or SnCl₂, HCl | –NH₂ | Reduction |
| –NH₂ | NaNO₂, HCl (0-5 °C) | –N₂⁺Cl⁻ | Diazotization |
| –N₂⁺Cl⁻ | CuCl / CuBr / CuCN | –Cl / –Br / –CN | Sandmeyer Reaction |
| –N₂⁺Cl⁻ | KI | –I | Substitution |
| –N₂⁺Cl⁻ | HBF₄, heat | –F | Schiemann Reaction |
| –N₂⁺Cl⁻ | H₃PO₂ | –H | Deamination |
| –Br / –I | R-B(OH)₂, Pd catalyst, base | –R (alkyl, aryl) | Suzuki Coupling |
| –Br / –I | Alkene, Pd catalyst, base | –CH=CHR | Heck Coupling |
These transformations highlight the utility of the phenyl linker as a platform for generating a diverse library of derivatives from the core 2-[2-(1H-imidazol-2-yl)phenyl]oxazole scaffold.
Advanced Structural Characterization of 2 2 1h Imidazol 2 Yl Phenyl Oxazole and Its Derivatives
Single Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Such a study for 2-[2-(1H-imidazol-2-yl)phenyl]oxazole would provide invaluable information on its molecular and supramolecular structure.
Molecular Conformation and Torsion Angles
Based on studies of analogous 2-phenylimidazole (B1217362) and 2-phenyloxazole (B1349099) derivatives, a significant twist between the mean planes of the connected rings is expected. For instance, in a related compound, 2-[(1E)-2-(4-Fluorophenyl)diazenyl]-1H-imidazole, the twist between the imidazole (B134444) and phenyl rings is approximately 30.24(5)°. This deviation from planarity arises from steric hindrance between ortho hydrogens on adjacent rings. The torsion angles would be the key descriptors of this conformation.
Hypothetical Torsion Angle Data
| Torsion Angle | Expected Range (°) | Remarks |
| Oxazole-Phenyl C-C-C-C | 20 - 50 | Steric hindrance likely forces a non-planar arrangement. |
| Imidazole-Phenyl C-C-C-N | 20 - 50 | Similar to the oxazole-phenyl linkage, a twisted conformation is anticipated. |
This table is illustrative and not based on experimental data for the title compound.
Intermolecular Interactions: Hydrogen Bonding and π-π Stacking
In the crystalline state, molecules of 2-[2-(1H-imidazol-2-yl)phenyl]oxazole would be held together by a network of non-covalent interactions. The presence of the imidazole N-H group makes it a potent hydrogen bond donor. This would likely lead to the formation of strong N-H···N hydrogen bonds between the imidazole rings of neighboring molecules, a common feature in the crystal structures of imidazole-containing compounds. nih.gov
Expected Intermolecular Interactions
| Interaction Type | Donor/Acceptor Groups | Typical Distance (Å) |
| Hydrogen Bonding | Imidazole N-H (donor), Imidazole N or Oxazole (B20620) N (acceptor) | 2.7 - 3.1 |
| π-π Stacking | Phenyl-Phenyl, Phenyl-Imidazole, Phenyl-Oxazole | 3.3 - 3.8 (centroid-centroid) |
This table is illustrative and not based on experimental data for the title compound.
Crystallographic Analysis of Metal Complexes
The nitrogen atoms in both the imidazole and oxazole rings of 2-[2-(1H-imidazol-2-yl)phenyl]oxazole make it an excellent candidate as a chelating ligand for various metal ions. A crystallographic analysis of its metal complexes would reveal the coordination geometry around the metal center, the bond lengths and angles between the ligand and the metal, and how the coordination affects the ligand's conformation.
Studies on similar ligands, such as 2-(1H-imidazol-2-yl)pyridine and its derivatives, show that they can coordinate to metals like Ni(II) and Pd(II) in either a bidentate or monodentate fashion. The specific coordination mode would depend on the metal ion, the counter-ion, and the crystallization conditions. The oxazole nitrogen is generally a weaker Lewis base than the imidazole nitrogen.
Hypothetical Metal Complex Crystallographic Data (for a hypothetical M(L)Cl₂ complex)
| Parameter | Hypothetical Value |
| Coordination Geometry | Distorted Tetrahedral/Square Planar |
| Metal-N(imidazole) Bond Length (Å) | 2.0 - 2.2 |
| Metal-N(oxazole) Bond Length (Å) | 2.1 - 2.3 |
| N(imidazole)-Metal-N(oxazole) Bite Angle (°) | 80 - 90 |
This table is illustrative and not based on experimental data for the title compound or its metal complexes.
Advanced Spectroscopic Analyses
While basic spectroscopic methods like ¹H and ¹³C NMR and standard FTIR are used for routine characterization, more advanced techniques can provide deeper insights into the structure and electronic properties of 2-[2-(1H-imidazol-2-yl)phenyl]oxazole.
Due to the likely presence of tautomerism in the imidazole ring, solution ¹³C NMR spectra might exhibit broad or missing signals for the imidazole carbons. Solid-state NMR techniques, such as ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS), could overcome this issue to provide a full structural description. nih.gov
Detailed FTIR analysis, particularly of metal complexes, would show shifts in the vibrational frequencies of the C=N and C-O-C stretching modes of the imidazole and oxazole rings upon coordination to a metal ion. These shifts provide evidence of metal-ligand bond formation and can offer clues about the coordination strength. For instance, in copper(II) complexes of benzimidazole (B57391) derivatives, the N-H stretching band shifts to higher wavenumbers upon coordination.
Exploration of 2 2 1h Imidazol 2 Yl Phenyl Oxazole in Advanced Materials Science
Application as Fluorophores and Luminescent Probes in Non-Biological Systems
Derivatives of imidazole (B134444) and oxazole (B20620) are well-regarded for their fluorescent properties. nih.govresearchgate.net These compounds often exhibit strong luminescence, with their emission characteristics being sensitive to the surrounding environment, making them suitable for use as luminescent probes. nih.govnih.gov For instance, related benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates have been shown to display aggregation-induced emission (AIE) features. nih.gov The photoluminescence efficiencies of oxazole derivatives have, in some cases, been observed to be higher than their imidazole counterparts. researchgate.net
Integration into Optoelectronic Devices (e.g., Organic Light-Emitting Diodes (OLEDs))
The strong electron-withdrawing nature of imidazole derivatives, particularly phenanthroimidazole and benzimidazole (B57391), makes them excellent candidates for use in organic light-emitting diodes (OLEDs) as emitters, hosts, or electron-transporting materials. researchgate.net Similarly, oxazole-based organic molecules have been successfully designed and utilized as host materials in efficient green and red phosphorescent OLEDs. rsc.org The combination of these two heterocycles within a single molecular framework, as in 2-[2-(1H-imidazol-2-yl)phenyl]oxazole , could theoretically lead to materials with balanced charge transport properties, which is a crucial factor for high-performance OLEDs.
Carbazole-π-imidazole derivatives have been successfully employed in non-doped deep-blue OLEDs, demonstrating the potential of imidazole-containing compounds in achieving efficient blue emission. nih.gov While the constituent parts of 2-[2-(1H-imidazol-2-yl)phenyl]oxazole suggest its potential utility in optoelectronic devices, there is a notable absence of published research detailing its synthesis and integration into OLED architectures. Consequently, performance metrics such as external quantum efficiency (EQE), luminance, and color coordinates for devices employing this specific compound have not been reported.
Role in Catalysis (e.g., as part of a ligand system for metal-catalyzed reactions)
The nitrogen atoms in both the imidazole and oxazole rings of 2-[2-(1H-imidazol-2-yl)phenyl]oxazole present potential coordination sites for metal ions, suggesting its applicability as a ligand in catalysis. The hemilability of related 2-(1H-imidazol-2-yl)pyridine and 2-(oxazol-2-yl)pyridine ligands has been studied, revealing that oxazoles are generally weaker donors compared to imidazoles. researchgate.netrun.edu.ng This difference in donor strength can be a valuable feature in catalyst design, potentially influencing the activity and selectivity of the metal center.
Metal complexes involving imidazole and oxazole derivatives have been synthesized and investigated for various catalytic applications. For example, vanadium complexes with (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazole ligands have been shown to be active catalysts for ethylene (B1197577) polymerization and copolymerization. mdpi.com Furthermore, palladium(II) complexes bearing 2-(1H-imidazol/oxazol-2-yl)-pyridine ligands have been studied for their effects in Suzuki-Miyaura cross-coupling reactions. researchgate.net These studies on related compounds underscore the potential of 2-[2-(1H-imidazol-2-yl)phenyl]oxazole to act as a versatile ligand. However, specific research on the synthesis of its metal complexes and their subsequent application and performance in catalytic reactions is currently lacking in the scientific literature.
Q & A
Q. What are the common synthetic routes for preparing 2-[2-(1H-imidazol-2-yl)phenyl]oxazole derivatives, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step protocols, such as cyclocondensation of precursors (e.g., substituted benzaldehydes with imidazole-containing amines) under reflux conditions. For example, highlights the use of solvent-dependent reactions (e.g., DMF or THF) with catalysts like CuI for Sonogashira couplings or triethylamine for nucleophilic substitutions. Key optimization parameters include temperature control (60–120°C), catalyst loading (5–10 mol%), and reaction time (6–24 hours). Characterization via melting points, IR, NMR, and elemental analysis ensures purity and structural fidelity .
Q. How can researchers verify the structural integrity of synthesized 2-[2-(1H-imidazol-2-yl)phenyl]oxazole compounds?
- Methodological Answer : Structural validation employs a combination of spectroscopic techniques:
- 1H/13C NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon backbone.
- IR Spectroscopy : Confirms functional groups (e.g., C=N stretches at ~1600 cm⁻¹).
- Elemental Analysis : Matches calculated vs. experimental C, H, N percentages (e.g., ±0.3% tolerance) .
- Mass Spectrometry : Validates molecular ion peaks (e.g., ESI-MS m/z 320.1 [M+H]+) .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data for 2-[2-(1H-imidazol-2-yl)phenyl]oxazole derivatives across studies?
- Methodological Answer : Discrepancies often arise from variations in bioassay protocols or compound purity. To address this:
- Standardize Bioassays : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and controls.
- Purity Verification : Re-characterize compounds via HPLC (>95% purity) to exclude byproduct interference .
- Molecular Docking : Compare binding modes (e.g., 's docking studies showing 9c binding to α-glucosidase's active site) to explain activity differences .
- In Vivo/In Vitro Cross-Validation : Confirm antifungal activity (e.g., against Candida albicans) in both models to rule out assay-specific artifacts .
Q. How can solvent-free synthetic methods improve selectivity and yield for imidazole-oxazole fused systems?
- Methodological Answer : demonstrates Friedel-Crafts acylation under solvent-free conditions using Eaton’s reagent (P2O5/MeSO3H), achieving yields of 90–96%. Key advantages:
- Reduced Side Reactions : Absence of solvents minimizes hydrolysis or undesired nucleophilic attacks.
- Enhanced Selectivity : Electron-rich aryl groups direct acylations to specific positions (e.g., para to imidazole in fused systems) .
- Scalability : Reactions proceed at 80°C within 2–4 hours, enabling gram-scale synthesis .
Q. What structural modifications enhance the insecticidal activity of 2-[2-(1H-imidazol-2-yl)phenyl]oxazole derivatives?
- Electron-Withdrawing Groups : Halogens (e.g., 4-Br in 9c) improve binding to insect nicotinic acetylcholine receptors.
- Hydrophobic Moieties : 4-Methyl or 4-methoxy groups enhance membrane permeability.
- SAR Studies : Systematic substitution at the oxazole 4-position and imidazole 2-position optimizes LC50 values (e.g., <10 ppm against Spodoptera litura) .
Q. How can computational methods guide the design of 2-[2-(1H-imidazol-2-yl)phenyl]oxazole-based enzyme inhibitors?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Predict binding stability (e.g., RMSD <2.0 Å over 100 ns trajectories).
- ADMET Profiling : Use tools like SwissADME to optimize logP (2–5) and BBB permeability.
- Docking Validation : Align with crystallographic data (e.g., PDB ID 5NN8 for α-glucosidase) to prioritize high-affinity candidates .
Data Analysis and Optimization
Q. What experimental approaches can reconcile low yields in the synthesis of bulky 2-[2-(1H-imidazol-2-yl)phenyl]oxazole derivatives?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves yields by 15–20% .
- Protecting Groups : Temporarily shield reactive sites (e.g., Boc for imidazole NH) to prevent side reactions.
- Catalyst Screening : Transition metals (e.g., Pd/C for hydrogenolysis) enhance coupling efficiency for sterically hindered substrates .
Q. How do researchers analyze conflicting spectral data (e.g., NMR splitting patterns) in substituted oxazole-imidazole hybrids?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., aromatic protons in ortho-substituted phenyl groups).
- Variable Temperature NMR : Identify dynamic effects (e.g., hindered rotation causing peak broadening at 25°C).
- X-ray Crystallography : Provides definitive bond-length and angle data to validate tautomeric forms .
Biological and Environmental Considerations
Q. What methodologies assess the environmental persistence of 2-[2-(1H-imidazol-2-yl)phenyl]oxazole derivatives?
- Methodological Answer :
- Photodegradation Studies : Expose compounds to UV light (λ = 254 nm) and monitor decay via HPLC.
- Soil Half-Life Analysis : Incubate with microbial consortia (e.g., Pseudomonas spp.) and quantify residuals using LC-MS.
- Ecotoxicity Assays : Test against Daphnia magna (LC50) and Vibrio fischeri (bioluminescence inhibition) .
Q. How can researchers optimize antifungal dose-response curves for imidazole-oxazole hybrids?
- Methodological Answer :
- Broth Microdilution (CLSI M27) : Determine MIC values against Candida spp. (e.g., MIC90 ≤2 µg/mL).
- Time-Kill Assays : Assess fungicidal vs. fungistatic effects over 24–48 hours.
- Synergy Testing : Combine with fluconazole to calculate fractional inhibitory concentration (FIC) indices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
